molecular formula C10H22Cl2N2 B3291261 (R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride CAS No. 871489-55-3

(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride

Cat. No. B3291261
CAS RN: 871489-55-3
M. Wt: 241.20 g/mol
InChI Key: KDDNKKKHKYHXRK-NKRBYZSKSA-N
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Description

“®-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride” is a pyrrolidine derivative. Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various methods. One such method includes the use of LiHMDS, THF, CH3I, and NaOH in MeOH/H2O . The synthesis process is complex and requires precise control of conditions for optimal results .


Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This structure is common in many biologically active compounds and is often used as a scaffold in drug design .


Chemical Reactions Analysis

Pyrrolidine alkaloids have been shown to exhibit a wide range of pharmacological activities. These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

Pyrrolidine derivatives can be hazardous. For instance, some alkaloids have been identified to exert toxic effects on animal organs . Therefore, it’s crucial to handle these compounds with care and follow safety guidelines .

Future Directions

Pyrrolidine alkaloids have shown promising biological effects, making them potential sources of pharmacologically active lead compounds . Future research could focus on exploring the therapeutic potential of these compounds and developing safer and more effective drugs .

properties

IUPAC Name

(2R)-2-methyl-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-9-4-3-7-12(9)8-10-5-2-6-11-10;;/h9-11H,2-8H2,1H3;2*1H/t9-,10+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDNKKKHKYHXRK-NKRBYZSKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CC2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1C[C@@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738630
Record name (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride

CAS RN

871489-55-3
Record name (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride
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(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride
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(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride
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(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride
Reactant of Route 5
(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride
Reactant of Route 6
(R)-2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine dihydrochloride

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